molecular formula C8H10BrCl2N B6159738 (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride CAS No. 2742623-22-7

(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B6159738
CAS No.: 2742623-22-7
M. Wt: 271
InChI Key:
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Description

(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of bromine and chlorine substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 4-bromo-3-chlorophenyl starting material.

    Chiral Amine Formation: The chiral amine is introduced through asymmetric synthesis or chiral resolution techniques.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.

    Reduction: Reduction reactions may target the halogen substituents or the phenyl ring.

    Substitution: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Dehalogenated products or reduced phenyl derivatives.

    Substitution: Substituted phenyl derivatives with new functional groups replacing the halogens.

Scientific Research Applications

(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include modulation of signaling pathways or inhibition of enzymatic activity.

Comparison with Similar Compounds

    (1S)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride: The enantiomer of the compound, differing in its chiral configuration.

    1-(4-bromo-3-chlorophenyl)ethan-1-amine: The non-chiral version without the hydrochloride salt.

    1-(4-bromo-3-chlorophenyl)ethan-1-ol: An alcohol derivative with similar substituents on the phenyl ring.

Uniqueness:

    Chirality: The (1R) configuration imparts specific stereochemical properties that can influence biological activity and interactions.

    Halogen Substitution: The presence of both bromine and chlorine atoms provides unique reactivity and potential for diverse chemical transformations.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "4-bromo-3-chlorobenzaldehyde", "ethylamine", "hydrochloric acid", "sodium cyanoborohydride", "sodium hydroxide", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol", "4-bromo-3-chlorobenzaldehyde is reacted with sodium cyanoborohydride in the presence of acetic acid to form (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol.", "Step 2: Synthesis of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine", "(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol is reacted with ethylamine in the presence of sodium hydroxide to form (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine.", "Step 3: Synthesis of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride", "(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine is reacted with hydrochloric acid to form (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride. The product is isolated by filtration and washed with water and sodium chloride." ] }

CAS No.

2742623-22-7

Molecular Formula

C8H10BrCl2N

Molecular Weight

271

Purity

95

Origin of Product

United States

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